molecular formula C19H27O8- B12287409 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate

4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate

Cat. No.: B12287409
M. Wt: 383.4 g/mol
InChI Key: FIHJKUPKCHIPAT-UHFFFAOYSA-M
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Description

4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[103104,1308,13]hexadecan-10-yl)oxy]butanoate is a complex organic compound with a unique structure It is characterized by the presence of a 4-oxo group and a butanoate ester linked to a highly substituted tetraoxatetracyclohexadecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate typically involves multiple steps:

    Formation of the Tetraoxatetracyclohexadecane Ring System: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the formation of the complex ring structure.

    Introduction of the 4-Oxo Group: This step involves the oxidation of a precursor compound to introduce the 4-oxo functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the intermediate compound with butanoic acid or its derivatives to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various esters, amides, or thioesters.

Scientific Research Applications

4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid
  • 4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanamide

Uniqueness

4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[103104,1308,13]hexadecan-10-yl)oxy]butanoate is unique due to its specific structural features, such as the highly substituted tetraoxatetracyclohexadecane ring system and the presence of both an oxo group and an ester functionality

Properties

Molecular Formula

C19H27O8-

Molecular Weight

383.4 g/mol

IUPAC Name

4-oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/p-1

InChI Key

FIHJKUPKCHIPAT-UHFFFAOYSA-M

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C

Origin of Product

United States

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